molecular formula C21H25ClN2O3S B2584351 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide CAS No. 941990-76-7

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2584351
CAS RN: 941990-76-7
M. Wt: 420.95
InChI Key: OPUCDXFNAAEZEW-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as CR4056 and has shown to have potential therapeutic effects in various preclinical models of chronic pain, inflammation, and neurodegeneration.

Scientific Research Applications

Pharmacological Applications

  • Antiarrhythmic Properties : A study on lorcainide, a compound with a chlorophenyl group similar to the one in the query, demonstrated significant suppression of ventricular arrhythmias in patients resistant to other antiarrhythmic agents, highlighting the potential therapeutic applications of related compounds in cardiovascular diseases (Meinertz et al., 1980).

Metabolism and Pharmacokinetics

  • Drug Metabolism in Elderly : Research on intravenous paracetamol (acetaminophen), a compound structurally different but relevant in the context of drug metabolism studies, provides insights into how aging affects drug clearance and metabolism, which could be pertinent when considering the metabolism of complex acetamides in different populations (Liukas et al., 2011).

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-2-16-6-10-18(11-7-16)23-21(25)15-19-5-3-4-14-24(19)28(26,27)20-12-8-17(22)9-13-20/h6-13,19H,2-5,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCDXFNAAEZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide

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